

T-0509: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-0509

Cat. No.: B3063667

[Get Quote](#)

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of the Selective β 1-Adrenergic Receptor Agonist **T-0509**.

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **T-0509**, a potent and selective full agonist of the β 1-adrenergic receptor. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's structure, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

T-0509, identified by its IUPAC name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a catecholamine derivative with a well-defined stereochemistry that is crucial for its selective interaction with the β 1-adrenergic receptor.

Table 1: Physicochemical Properties of **T-0509**

Property	Value	Source
IUPAC Name	(-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol	[1]
Molecular Formula	C18H23NO5	
Molecular Weight	333.38 g/mol	
Canonical SMILES	<chem>COC1=C(C=C(C=C1)CCNC--INVALID-LINK--O)OC</chem>	Self-generated based on IUPAC name

Note: The SMILES string was generated based on the provided IUPAC name to represent the (R)-enantiomer.

Pharmacological Properties and Mechanism of Action

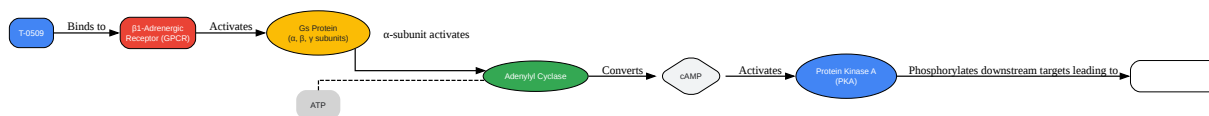
T-0509 is a selective full agonist for the β 1-adrenergic receptor. Its primary mechanism of action involves the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway through its specific binding to β 1-receptors, which are predominantly found in cardiac tissue. This activation leads to an increase in myocardial contractility.

Table 2: Pharmacological Activity of **T-0509**

Parameter	Value	Description	Source
Receptor Selectivity	$\beta 1 \gg \beta 2 > \beta 3$	Exhibits 11-fold and 97-fold greater K_i values for $\beta 2$ - and $\beta 3$ -adrenoceptors, respectively, compared with $\beta 1$ -adrenoceptors.	[1]
Functional Activity	Full Agonist	Behaves as a full agonist at the $\beta 1$ -adrenergic receptor.	
pD2	8.27	A measure of the potency of the agonist.	
Antagonism	Competitively antagonized by atenolol ($pA_2 = 7.53$)	The positive inotropic effect is blocked by the $\beta 1$ -selective antagonist atenolol.	
Adenylyl Cyclase Stimulation (vs. Isoproterenol)	85% ($\beta 1$), 96% ($\beta 2$)	Maximal stimulatory effect on adenylyl cyclase in cell membranes expressing $\beta 1$ - or $\beta 2$ -adrenoceptors, relative to the non-selective agonist isoproterenol.	[1]

Signaling Pathway

The binding of **T-0509** to the $\beta 1$ -adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is central to the compound's pharmacological effects.



[Click to download full resolution via product page](#)

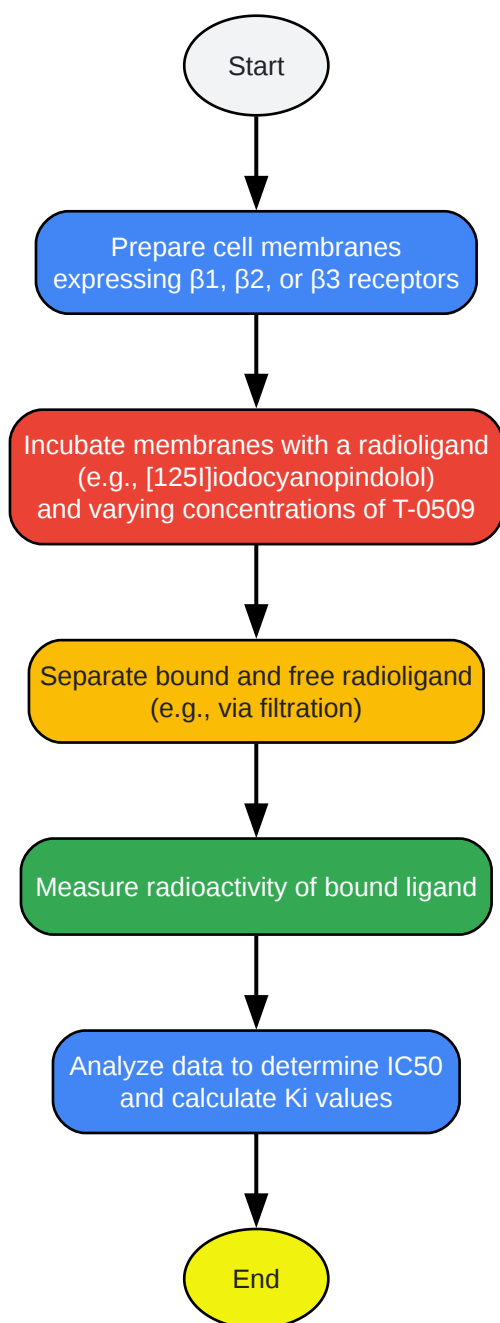
T-0509 β1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the pharmacological properties of **T-0509**.

Radioligand Binding Assay for Receptor Selectivity

This assay is used to determine the binding affinity (K_i) of **T-0509** for different adrenergic receptor subtypes.



[Click to download full resolution via product page](#)

Workflow for Radioligand Binding Assay

Methodology:

- **Membrane Preparation:** Cell lines (e.g., COS-7 or CHO-K1) are transiently transfected to express specific β -adrenergic receptor subtypes ($\beta 1$, $\beta 2$, or $\beta 3$). The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

- **Binding Assay:** The membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [¹²⁵I]iodocyanopindolol).
- **Competition:** Increasing concentrations of unlabeled **T-0509** are added to the incubation mixture to compete with the radioligand for receptor binding sites.
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The concentration of **T-0509** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of **T-0509** to stimulate the production of cAMP, the second messenger in the β -adrenergic signaling pathway.

Methodology:

- **Membrane Preparation:** Similar to the binding assay, membranes from cells expressing β 1 or β 2-adrenergic receptors are prepared.
- **Assay Reaction:** The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
- **Stimulation:** The reaction is initiated by the addition of varying concentrations of **T-0509** or a standard agonist like isoproterenol.
- **cAMP Quantification:** The reaction is stopped, and the amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
- **Data Analysis:** A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of **T-0509**. The maximal response (E_{max}) and the

concentration producing 50% of the maximal response (EC50) are determined. The efficacy of **T-0509** is often expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.

Conclusion

T-0509 is a valuable research tool for studying the physiological and pathological roles of the β 1-adrenergic receptor. Its high selectivity and full agonist activity make it a suitable candidate for investigating the downstream effects of β 1-adrenergic stimulation in various cellular and in vivo models. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and development efforts in the field of cardiovascular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-0509: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3063667#t-0509-chemical-structure-and-properties\]](https://www.benchchem.com/product/b3063667#t-0509-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com